molecular formula C26H38N2 B12605350 N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline CAS No. 881192-97-8

N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline

Cat. No.: B12605350
CAS No.: 881192-97-8
M. Wt: 378.6 g/mol
InChI Key: MAPKVYCJKNCQST-UHFFFAOYSA-N
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Description

N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline is a synthetic organic compound with the molecular formula C26H36N2. This compound is known for its unique structural properties, which include two 2,6-di(propan-2-yl)phenyl groups connected by an iminoethyl linkage. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with glyoxal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino linkage. The reaction conditions include:

    Temperature: Typically around 100-150°C

    Solvent: Commonly used solvents include ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

    Raw Materials: 2,6-di(propan-2-yl)aniline and glyoxal

    Reaction Conditions: Similar to laboratory synthesis but optimized for large-scale production

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the imino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted imino derivatives

Scientific Research Applications

N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
  • N,N’-Bis(2,6-diisopropylphenyl)glyoxaldiimine
  • N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene

Uniqueness

N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline is unique due to its specific iminoethyl linkage and the presence of two 2,6-di(propan-2-yl)phenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

881192-97-8

Molecular Formula

C26H38N2

Molecular Weight

378.6 g/mol

IUPAC Name

N-[2-[2,6-di(propan-2-yl)phenyl]iminoethyl]-2,6-di(propan-2-yl)aniline

InChI

InChI=1S/C26H38N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-15,17-20,28H,16H2,1-8H3

InChI Key

MAPKVYCJKNCQST-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NCC=NC2=C(C=CC=C2C(C)C)C(C)C

Origin of Product

United States

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